N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative with a complex structure comprising three key moieties:
- 4-Chlorophenyl-pyridazinone core: The pyridazinone ring (a six-membered di-aza heterocycle) is modified with a 4-chlorophenyl group, which may enhance electrophilicity and receptor binding via halogen interactions.
- Acetamide linker: Connects the pyridazinone core to the benzyloxy phenyl group, offering conformational flexibility.
For example, ethyl bromoacetate has been used to functionalize pyridazinone derivatives under reflux with potassium carbonate (e.g., in Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate from ) . Characterization likely involves ¹H NMR, IR, and mass spectrometry, as seen in related compounds () .
Properties
Molecular Formula |
C25H20ClN3O3 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H20ClN3O3/c26-20-8-6-19(7-9-20)23-14-15-25(31)29(28-23)16-24(30)27-21-10-12-22(13-11-21)32-17-18-4-2-1-3-5-18/h1-15H,16-17H2,(H,27,30) |
InChI Key |
AZJFQSJOQVITBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves a multi-step process:
-
Formation of the Benzyloxyphenyl Intermediate
Starting Materials: 4-hydroxybenzaldehyde and benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Product: 4-(benzyloxy)benzaldehyde.
-
Synthesis of the Pyridazinone Intermediate
Starting Materials: 4-chlorobenzoyl chloride and hydrazine hydrate.
Reaction Conditions: The reaction is conducted in an aqueous medium under reflux conditions.
Product: 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl.
-
Coupling Reaction
Starting Materials: 4-(benzyloxy)benzaldehyde and 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl.
Reaction Conditions: The coupling reaction is facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like triethylamine.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling up the reaction conditions: to accommodate larger quantities of starting materials.
Utilizing continuous flow reactors: to improve reaction efficiency and control.
Implementing purification techniques: such as recrystallization and chromatography to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The pyridazinone moiety can be reduced to form a dihydropyridazinone derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : The target’s 4-chlorophenyl group may offer stronger electronegativity and tighter target binding compared to bromo- or iodo-substituted analogues () .
- Linker Flexibility : The acetamide spacer in the target compound is shared with 6e (), which showed 62% yield, suggesting synthetic feasibility .
- Piperazine/Piperidine Moieties : Compounds like 6e () and ’s piperazine derivatives demonstrate that nitrogen-containing rings enhance bioactivity, likely via hydrogen bonding .
Biological Activity
N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a benzyloxy group and a chlorophenyl moiety, which are critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Monoamine Oxidase (MAO) : The compound has been shown to selectively inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters. This inhibition is believed to contribute to neuroprotective effects, particularly relevant in neurodegenerative diseases such as Parkinson's disease .
- Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation .
Table 1: Biological Activity Summary
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Neuroprotective Effects : A study demonstrated that this compound protects neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential .
- Cancer Cell Line Studies : In vitro studies conducted on breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines showed that the compound exhibits significant cytotoxicity, indicating its potential as an anticancer agent. The mechanism involves disruption of tubulin polymerization, which is crucial for cell division .
- Inflammation Models : In animal models of inflammation, the compound has shown promise in reducing inflammatory markers, suggesting it may be beneficial for conditions such as arthritis and other inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
